1-[3-(1H-pyrazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
N-[3-(1H-PYRAZOL-1-YL)PROPYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a synthetic organic compound that features a pyrazole ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-PYRAZOL-1-YL)PROPYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction of 3-(1H-pyrazol-1-yl)propylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-PYRAZOL-1-YL)PROPYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The pyrazole ring and the phenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(1H-PYRAZOL-1-YL)PROPYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[3-(1H-PYRAZOL-1-YL)PROPYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the trifluoromethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-PYRAZOL-1-YL)PROPYL]-N’-PHENYLUREA: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.
N-[3-(1H-PYRAZOL-1-YL)PROPYL]-N’-[4-(TRIFLUOROMETHYL)PHENYL]UREA: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its properties.
Uniqueness
N-[3-(1H-PYRAZOL-1-YL)PROPYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H15F3N4O |
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Molecular Weight |
312.29 g/mol |
IUPAC Name |
1-(3-pyrazol-1-ylpropyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H15F3N4O/c15-14(16,17)11-4-1-5-12(10-11)20-13(22)18-6-2-8-21-9-3-7-19-21/h1,3-5,7,9-10H,2,6,8H2,(H2,18,20,22) |
InChI Key |
KXGCHHZRRURZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCCN2C=CC=N2)C(F)(F)F |
Origin of Product |
United States |
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